molecular formula C16H13NO3 B14202996 2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 856830-89-2

2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14202996
CAS No.: 856830-89-2
M. Wt: 267.28 g/mol
InChI Key: TWDPPPFZOUWIKY-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, which is further connected to an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoindole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3-methylbenzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or isoindole structure .

Scientific Research Applications

2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione stands out due to its isoindole core, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

856830-89-2

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-[(4-hydroxy-3-methylphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H13NO3/c1-10-8-11(6-7-14(10)18)9-17-15(19)12-4-2-3-5-13(12)16(17)20/h2-8,18H,9H2,1H3

InChI Key

TWDPPPFZOUWIKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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